molecular formula C17H20ClN3O2 B5288828 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B5288828
M. Wt: 333.8 g/mol
InChI Key: QUNRHWQWYUGOCF-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and an acetamide moiety linked to a furan ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine in the presence of a suitable solvent and catalyst to form 4-(4-chlorophenyl)piperazine.

    Acetamide Formation: The next step involves the reaction of 4-(4-chlorophenyl)piperazine with furan-2-carboxylic acid or its derivatives under appropriate conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has focused on its potential therapeutic applications, including its use as an antipsychotic, antidepressant, and anxiolytic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A piperazine derivative used as an antihistamine.

    Fluoxetine: A selective serotonin reuptake inhibitor with a piperazine moiety.

    Risperidone: An antipsychotic with a piperazine ring.

Uniqueness

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide is unique due to its specific combination of a piperazine ring, chlorophenyl group, and furan-acetamide moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c18-14-3-5-15(6-4-14)21-9-7-20(8-10-21)13-17(22)19-12-16-2-1-11-23-16/h1-6,11H,7-10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNRHWQWYUGOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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